NIR-II fluorophore-H1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

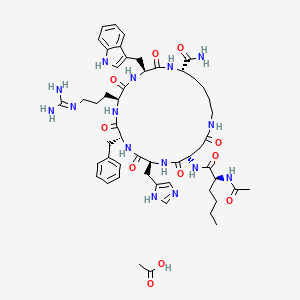

NIR-II fluorophore-H1 is a novel precursor of bright-emission NIR-II fluorophores for in vivo tumor imaging and image-guided surgery.

Wissenschaftliche Forschungsanwendungen

Multimodal Imaging and Theranostics

NIR-II fluorophores, including NIR-II fluorophore-H1, are significant in multimodal imaging and theranostics. These fluorophores have been developed for high-resolution imaging due to their ability to provide high signal-to-noise ratios and deep tissue penetration. NIR-II fluorophores can be used for photothermal therapy and photodynamic therapy, with simultaneous diagnostic and therapeutic capabilities (He, Song, Qu, & Cheng, 2018).

Lanthanide-Based Nanocrystals for Bioimaging and Biosensing

Lanthanide-based luminescent nanomaterials, a type of NIR-II fluorophore, are extensively used in bioimaging and biosensing. These nanocrystals offer high sensitivity and high spatiotemporal resolution, making them useful for both scientific research and clinical practice (Fan & Zhang, 2019).

Donor Engineering for Enhanced Fluorescent Performance

The molecular engineering of NIR-II fluorophores, including donor unit modifications, is key to developing high-performance NIR-II fluorophores for biological imaging. Such modifications lead to increased conjugation lengths and red-shifted fluorescence emissions, enhancing spatial and temporal resolutions in imaging applications (Yang et al., 2018).

Small-Molecule Fluorophores for In Vivo Imaging

Recent research has focused on the design of small-molecule NIR-II fluorophores for better in vivo molecular imaging. These fluorophores offer desirable biocompatibility and favorable pharmacokinetics, making them suitable for various biological applications, including signal imaging and theranostics (Tu et al., 2019).

Photothermal Conversion Effect and Fluorescence Tailoring

NIR-II fluorophores with donor-acceptor-donor groups are used in biomedical applications for their equilibrium between fluorescence and photothermal effects. Their interaction with human serum albumin, for instance, can tailor their fluorescence and photothermal efficiency, useful for tumor ablation and intraoperative guidance (Gao et al., 2019).

Inorganic/Organic NIR-IIa/IIb Fluorophores

Inorganic and organic NIR-IIa/IIb fluorophores, which fall within specific NIR-II sub-bands, have been developed for noninvasive imaging with minimal tissue autofluorescence and deeper tissue penetration. These fluorophores are essential in various biomedical applications, including molecular imaging and theranostics (Liu et al., 2021).

Bioimaging of Small Organic Molecules

The exploration of small organic molecule fluorophores in the NIR-II region is an active area of research, focusing on improving quantum yields and water solubility. These fluorophores are notable for their good biocompatibility and pharmacokinetic properties, aiding in advanced imaging techniques (Su et al., 2021).

Eigenschaften

Produktname |

NIR-II fluorophore-H1 |

|---|---|

Molekularformel |

C72H90N6O8S4Si4 |

Molekulargewicht |

1408.126 |

IUPAC-Name |

3,6-Bis[5-{7-Amino-9,9-bis-[2-(2-trimethylsilanyl-ethoxycarbonyl)-ethyl]-9H-fluoren-2-yl}-thiophene-2-yl]benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole |

InChI |

InChI=1S/C72H90N6O8S4Si4/c1-91(2,3)37-33-83-66(79)25-29-71(30-26-67(80)84-34-38-92(4,5)6)55-41-47(13-17-51(55)53-19-15-49(73)43-57(53)71)63-21-23-65(87-63)78-62-46-60-59(45-61(62)75-89-78)76-90(77-60)70-24-22-64(88-70)48-14-18-52-54-20-16-50(74)44-58(54)72(56(52)42-48,31-27-68(81)85-35-39-93(7,8)9)32-28-69(82)86-36-40-94(10,11)12/h13-24,41-46H,25-40,73-74H2,1-12H3 |

InChI-Schlüssel |

ASDBZEORFJQWJI-UHFFFAOYSA-N |

SMILES |

O=C(CCC1(CCC(OCC[Si](C)(C)C)=O)C2=C(C3=C1C=C(N)C=C3)C=CC(C4=CC=C(S5=NC6=CC7=NSN(C8=CC=C(C9=CC(C(CCC(OCC[Si](C)(C)C)=O)(CCC(OCC[Si](C)(C)C)=O)C%10=C%11C=CC(N)=C%10)=C%11C=C9)S8)C7=CC6=N5)S4)=C2)OCC[Si](C)(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NIR-II fluorophore-H1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)